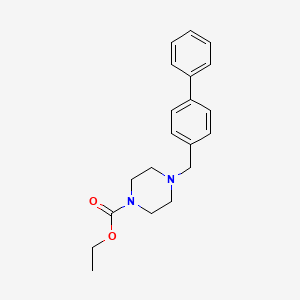![molecular formula C16H22Cl2N2O2 B5720219 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as UMB24, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting cancer growth. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing cancer metastasis. In addition, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It has been extensively studied and its synthesis method is well-established, making it relatively easy to obtain. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying different biological processes. However, there are also some limitations to using 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate specific aspects of its activity. In addition, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has not yet been tested extensively in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential area of investigation is the development of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide-based therapies for cancer and inflammatory conditions. Further studies are needed to fully understand the mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and to identify specific signaling pathways and enzymes that are targeted by this compound. In addition, future research could focus on optimizing the synthesis method for 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and developing new analogs with enhanced activity and specificity. Overall, 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a promising compound for further research and has the potential to lead to the development of new therapies for a range of different diseases.
合成法
The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 3,5-dichloro-4-ethoxybenzoyl chloride, which is then reacted with N-(2-aminoethyl)piperidine to yield 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a complex process that requires careful attention to detail and high levels of expertise.
科学的研究の応用
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for a range of different cancers, including breast cancer, lung cancer, and prostate cancer. 3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
特性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-2-22-15-13(17)10-12(11-14(15)18)16(21)19-6-9-20-7-4-3-5-8-20/h10-11H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVHFXBDWSRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)





![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)